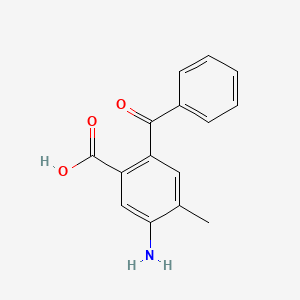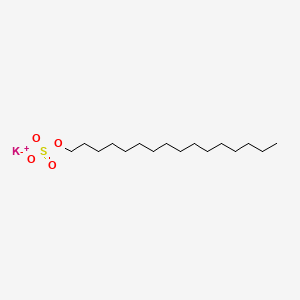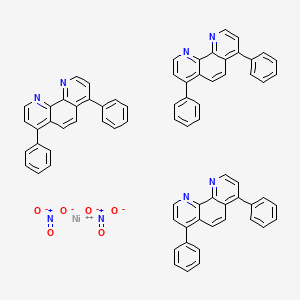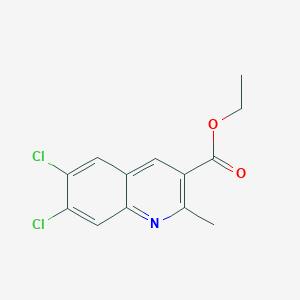
Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline compounds are notable for their biological activities, including antibacterial, antimalarial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate typically involves the Friedlander condensation method. This method includes the reaction of o-aminobenzophenones with diethylmalonate, followed by chlorination using phosphorus oxychloride (POCl3) . The reaction is carried out under reflux conditions in a water bath for 5-7 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial and antimalarial activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Mecanismo De Acción
The mechanism of action of ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication. In anticancer research, it interferes with cell division by targeting microtubules .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6,8-dichloro-2-methylquinoline-3-carboxylate
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
Uniqueness
Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity. Its dual chlorine substitution at positions 6 and 7 enhances its antibacterial and anticancer properties compared to other similar compounds .
Propiedades
Número CAS |
948294-33-5 |
|---|---|
Fórmula molecular |
C13H11Cl2NO2 |
Peso molecular |
284.13 g/mol |
Nombre IUPAC |
ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-4-8-5-10(14)11(15)6-12(8)16-7(9)2/h4-6H,3H2,1-2H3 |
Clave InChI |
XRBGOQVTOCSDSJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C2C=C(C(=CC2=C1)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt](/img/structure/B13781547.png)
acetic acid](/img/structure/B13781548.png)
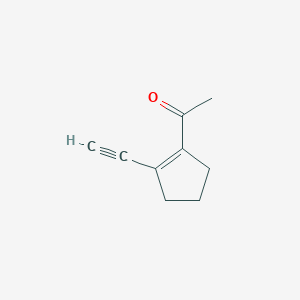
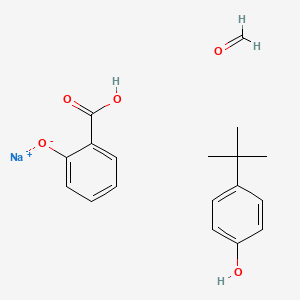


![N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine](/img/structure/B13781581.png)
